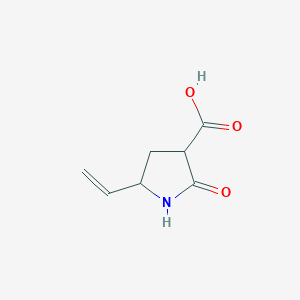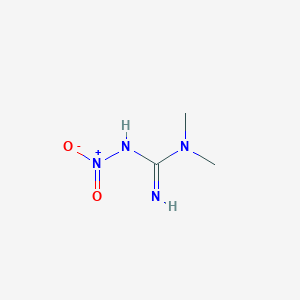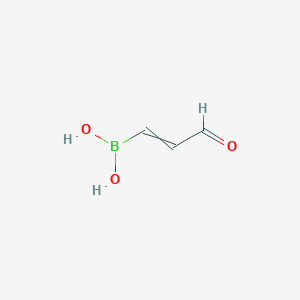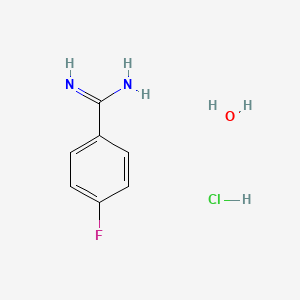
4-fluorobenzenecarboximidamide;hydrate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorobenzenecarboximidamide;hydrate;hydrochloride is a chemical compound with the molecular formula C7H8ClFN2. It is commonly used as a pharmaceutical intermediate and has various applications in scientific research. The compound is known for its white crystalline solid form and is often utilized in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorobenzenecarboximidamide;hydrate;hydrochloride typically involves the reaction of 4-fluorobenzonitrile with ammonia in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to achieve high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluorobenzenecarboximidamide;hydrate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-fluorobenzamide.
Reduction: Reduction reactions can convert it into 4-fluorobenzylamine.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products Formed
Oxidation: 4-Fluorobenzamide
Reduction: 4-Fluorobenzylamine
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Fluorobenzenecarboximidamide;hydrate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-fluorobenzenecarboximidamide;hydrate;hydrochloride involves its interaction with specific molecular targets. The compound acts as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluorobenzamidine hydrochloride
- 4-Fluorobenzene-1-carboximidamide
- 4-Fluorophenylformamidine hydrochloride
Uniqueness
4-Fluorobenzenecarboximidamide;hydrate;hydrochloride is unique due to its specific fluorine substitution on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated organic compounds and pharmaceuticals .
Eigenschaften
Molekularformel |
C7H10ClFN2O |
|---|---|
Molekulargewicht |
192.62 g/mol |
IUPAC-Name |
4-fluorobenzenecarboximidamide;hydrate;hydrochloride |
InChI |
InChI=1S/C7H7FN2.ClH.H2O/c8-6-3-1-5(2-4-6)7(9)10;;/h1-4H,(H3,9,10);1H;1H2 |
InChI-Schlüssel |
ARFZDVLJULVDLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=N)N)F.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


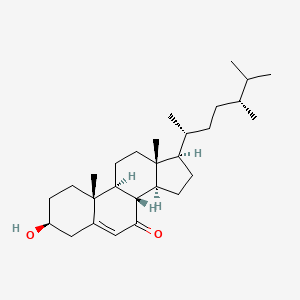
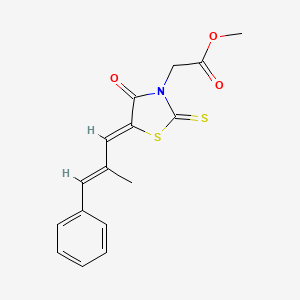
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13414138.png)
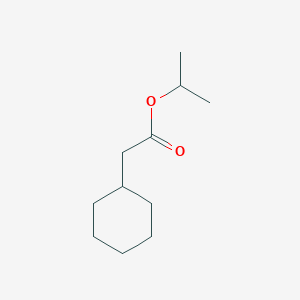
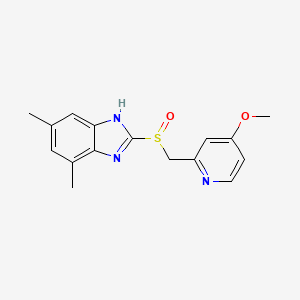
![3-[(Z)-2-nitroethenyl]-1H-indole](/img/structure/B13414153.png)
![2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid](/img/structure/B13414158.png)
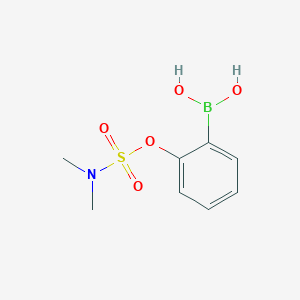
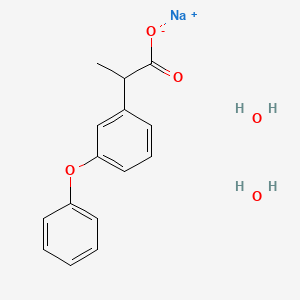

![2-[[(8R,9R,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B13414213.png)
